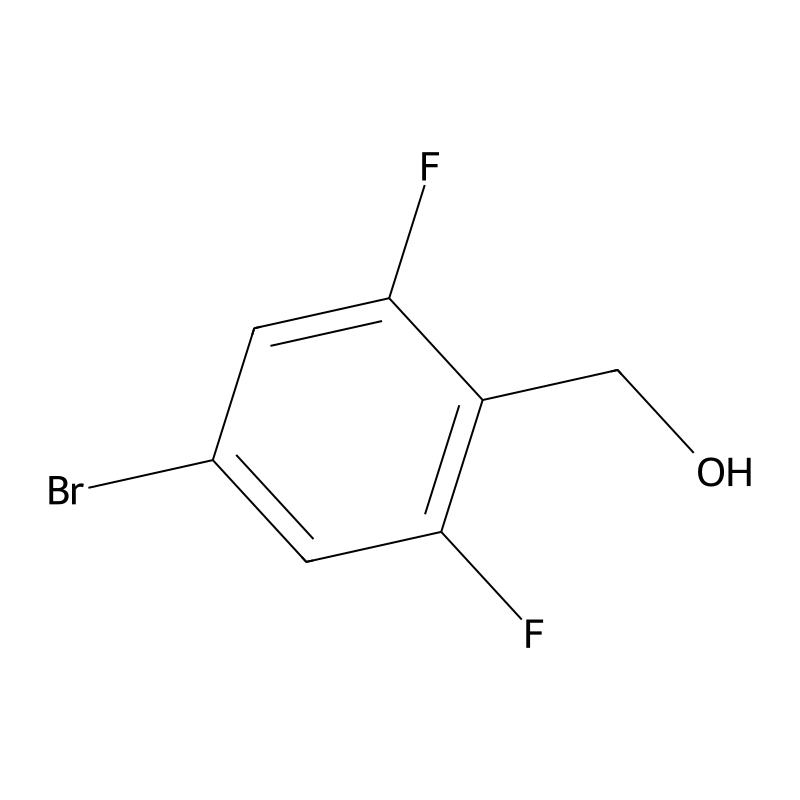4-Bromo-2,6-difluorobenzyl alcohol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in RET Inhibitors Synthesis
The Specific Scientific Field: This application falls under the field of Medicinal Chemistry, specifically in the synthesis of RET inhibitors .
A Comprehensive and Detailed Summary of the Application: 4-Bromo-2,6-difluorobenzyl alcohol is used in the preparation of RET inhibitors . RET is a receptor tyrosine kinase, and inhibitors of RET can be used in the treatment of certain types of cancer.
4-Bromo-2,6-difluorobenzyl alcohol is an organic compound with the molecular formula and a molecular weight of approximately 223.01 g/mol. It is classified as a benzyl alcohol derivative, specifically featuring bromine and fluorine substituents on the benzene ring. The compound has several synonyms, including 4-bromo-2,6-difluorophenyl methanol and 4-bromo-2,6-difluorobenzenemethanol. Its structure consists of a benzene ring substituted with a bromine atom at the para position and two fluorine atoms at the ortho positions relative to the hydroxymethyl group .
The compound appears as a solid, typically white to pale yellow in color, with a melting point ranging from 76°C to 81°C . It is primarily used as an intermediate in organic synthesis and has been identified as a precursor for various pharmaceutical compounds, particularly RET inhibitors used in cancer therapies .
- Reduction Reactions: It can be synthesized by reducing 4-bromo-2,6-difluorobenzaldehyde or 4-bromo-3,5-difluorobenzoic acid. The reduction typically involves the conversion of carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride .
- Esterification: The hydroxyl group can react with carboxylic acids to form esters under acidic conditions.
- Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
These reactions highlight its utility as a versatile intermediate in synthetic organic chemistry.
The primary synthesis method for 4-bromo-2,6-difluorobenzyl alcohol involves:
- Starting Material: Using 4-bromo-2,6-difluorobenzaldehyde or 4-bromo-3,5-difluorobenzoic acid.
- Reduction Process: Applying reducing agents such as lithium aluminum hydride or sodium borohydride to convert the aldehyde or carboxylic acid into the corresponding alcohol.
- Purification: The resulting product is purified through recrystallization or chromatography techniques to obtain high purity levels (typically >98%) .
4-Bromo-2,6-difluorobenzyl alcohol is primarily utilized in:
- Pharmaceutical Synthesis: As a key intermediate in developing RET inhibitors for cancer treatment.
- Organic Chemistry: As a building block for synthesizing more complex organic molecules.
Its unique structure allows it to participate in various chemical transformations that are valuable in medicinal chemistry and material science.
While specific interaction studies involving 4-bromo-2,6-difluorobenzyl alcohol are sparse, its role as an intermediate suggests potential interactions with biological targets during drug development processes. Investigations into its reactivity and compatibility with other pharmaceutical agents are necessary to better understand its full potential and safety profile.
Several compounds share structural similarities with 4-bromo-2,6-difluorobenzyl alcohol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Bromo-3-fluorobenzyl alcohol | C7H7BrF | Contains one fluorine atom at the meta position |
| 2-Bromo-3,5-difluorobenzyl alcohol | C7H7BrF2 | Bromine at ortho position with two fluorines |
| 4-Chloro-2,6-difluorobenzyl alcohol | C7H7ClF2 | Chlorine instead of bromine |
Uniqueness of 4-Bromo-2,6-Difluorobenzyl Alcohol
The uniqueness of 4-bromo-2,6-difluorobenzyl alcohol lies in its specific combination of bromine and fluorine substituents on the benzene ring. This distinct arrangement influences its chemical reactivity and biological activity compared to similar compounds. Its application as a precursor for RET inhibitors further emphasizes its significance in pharmaceutical research .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








